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Compound of Interest

Compound Name: INY-03-041 trihydrochloride

Cat. No.: B10855346 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of INY-03-041 trihydrochloride's selectivity for AKT isoforms

against its parent inhibitor, GDC-0068 (Ipatasertib). This document summarizes key

experimental data, details methodologies for crucial experiments, and visualizes relevant

biological pathways and experimental workflows.

INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader.[1][2] It is a

proteolysis-targeting chimera (PROTAC) that consists of the ATP-competitive AKT inhibitor

Ipatasertib (GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate

adaptor Cereblon (CRBN).[1][3] This design allows for the targeted degradation of AKT

proteins.

Comparative Selectivity for AKT Isoforms
INY-03-041 demonstrates potent inhibitory activity against all three AKT isoforms, with IC50

values in the low nanomolar range. Its biochemical affinity is comparable to its parent inhibitor,

GDC-0068.
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Compound AKT1 IC50 (nM) AKT2 IC50 (nM) AKT3 IC50 (nM)

INY-03-041

trihydrochloride
2.0[1][2][4][5] 6.8[1][2][4][5] 3.5[1][2][4][5]

GDC-0068

(Ipatasertib)
5[4][5] 18[4][5] 8[4][5]

The selectivity profile of INY-03-041 was further evaluated against a broad panel of 468

kinases, where it was observed to have a similar selectivity profile to GDC-0068.[4][5] While

INY-03-041 exhibits potent in vitro inhibition of a few off-target kinases such as S6K1 (IC50 =

37.3 nM) and PKG1 (IC50 = 33.2 nM), proteomic analysis in MOLT4 cells did not show

downregulation of these kinases, suggesting a high degree of selectivity for AKT degradation in

a cellular context.[5][6]

Experimental Protocols
Biochemical Kinase Inhibition Assay
The biochemical potency of INY-03-041 and GDC-0068 against AKT isoforms was determined

using a competitive binding assay. This assay measures the ability of a compound to displace a

known ligand from the kinase's active site.

Methodology:

Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, a fluorescently labeled

ATP-competitive ligand, and the test compounds (INY-03-041 and GDC-0068).

Procedure:

A solution containing the AKT enzyme and the fluorescent ligand is prepared.

Serial dilutions of the test compounds are added to the enzyme/ligand mixture.

The mixture is incubated to allow for binding to reach equilibrium.

The degree of ligand displacement is measured by detecting a change in the fluorescent

signal (e.g., fluorescence polarization).
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Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

Cellular AKT Degradation Assay
The ability of INY-03-041 to induce the degradation of AKT isoforms in a cellular context was

assessed via immunoblotting.

Methodology:

Cell Culture: MDA-MB-468 triple-negative breast cancer cells, which express high levels of

all three AKT isoforms, were used.[5]

Treatment: Cells were treated with varying concentrations of INY-03-041 (e.g., 10-1000 nM)

or a vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).[1][4]

Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.

Immunoblotting:

Protein concentrations were determined, and equal amounts of protein from each sample

were separated by SDS-PAGE.

The separated proteins were transferred to a nitrocellulose or PVDF membrane.

The membrane was blocked and then incubated with primary antibodies specific for AKT1,

AKT2, AKT3, or pan-AKT, as well as a loading control (e.g., Vinculin).

The membrane was then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

The protein bands were visualized using a chemiluminescent substrate and an imaging

system.

Analysis: The intensity of the AKT protein bands was quantified and normalized to the

loading control to determine the extent of degradation at different concentrations of INY-03-

041.
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Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

INY-03-041 Mechanism of Action
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Caption: Mechanism of AKT degradation by the PROTAC INY-03-041.

Comparative Workflow: Inhibitor vs. Degrader
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Caption: Comparison of the mechanisms of a traditional inhibitor versus a PROTAC degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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